Superior Bone-Forming Activity of Strontium Ranelate Over Alendronate in Human Bone Biopsies
In a head-to-head, double-blind clinical biopsy study of 268 postmenopausal women with osteoporosis, strontium ranelate demonstrated significantly greater bone-forming activity compared to the commonly prescribed bisphosphonate, alendronate [1]. This was measured via the mineralizing surface, the proportion of bone surface actively depositing new mineralized bone [1]. This evidence provides a clear quantitative basis for selecting strontium ranelate (and by extension, its essential precursor Ranelic Acid for synthesis) over alendronate in research models focused on bone anabolism [1].
| Evidence Dimension | Bone Mineralizing Surface (Percentage of Total Bone Surface) |
|---|---|
| Target Compound Data | 2.94% at 6 months |
| Comparator Or Baseline | Alendronate: 0.20% at 6 months |
| Quantified Difference | +2.74 percentage points (p<0.001), representing a 14.7-fold higher value for strontium ranelate. |
| Conditions | Human iliac crest bone biopsies in a 268-patient, international, double-blind study after 6 months of treatment. |
Why This Matters
This data provides a clear quantitative basis for selecting strontium ranelate (and by extension, its essential precursor Ranelic Acid for synthesis) over alendronate in research models focused on bone anabolism.
- [1] Tonic Life Communications. (2011, March 24). Largest-Ever Biopsy Study in Osteoporosis Demonstrates Superior Bone Forming Activity with Protelos(R) (Strontium Ranelate) Versus Bisphosphonates. BioSpace. Retrieved from https://www.biospace.com/b-tonic-life-communications-b-release-largest-ever-biopsy-study-in-osteoporosis-demonstrates-superior-bone-forming-activity-with-protelos-r-stro View Source
